6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
Description
Historical Context and Development
The development of this compound is rooted in advances in heterocyclic chemistry during the early 21st century. Pyran-2-one derivatives have long been recognized for their biological activity, with early research focusing on natural products such as coumarins and flavonoids. The incorporation of azetidine—a four-membered nitrogen-containing ring—emerged as a strategy to enhance metabolic stability and binding affinity in small-molecule drug candidates. Thiophene, a sulfur-containing heterocycle, was introduced to exploit its electronic properties and improve interactions with biological targets.
The synthesis of this compound likely evolved from methodologies developed for related structures, such as 6-methyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, with modifications to the thiophene substitution pattern. The shift from thiophene-2-carbonyl to thiophene-3-carbonyl reflects efforts to optimize stereoelectronic effects and solubility profiles.
Significance in Heterocyclic Chemistry Research
This compound exemplifies three key trends in heterocyclic chemistry:
- Ring Strain Utilization : The azetidine ring introduces strain energy (approximately 26 kcal/mol), which can enhance reactivity in nucleophilic substitution reactions.
- Conformational Restriction : The ether linkage between the azetidine and pyran-2-one rings restricts molecular flexibility, potentially improving target selectivity.
- Synergistic Electronic Effects : The thiophene-3-carbonyl group provides a polarized carbonyl ($$ \delta^+ = \text{C} = \text{O}^{\delta^-} $$) for hydrogen bonding, while the sulfur atom contributes to hydrophobic interactions.
Comparative studies of analogous compounds, such as 1-cyclopropyl-6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one, demonstrate how minor structural changes impact physicochemical properties. For instance, replacing the pyran-2-one with a pyridin-2-one increases molecular weight by 39.08 g/mol, altering logP and aqueous solubility.
Structural Nomenclature and Classification
The IUPAC name this compound systematically describes the compound’s architecture:
| Structural Component | Description |
|---|---|
| Pyran-2-one core | A six-membered oxygen-containing ring with a ketone group at position 2 |
| 4-Oxy substituent | An ether linkage at position 4 of the pyran ring |
| Azetidine moiety | A four-membered secondary amine ring at the ether’s terminus |
| Thiophene-3-carbonyl | A thiophene ring (position 3) connected via a carbonyl group to the azetidine |
The molecule belongs to three heterocyclic classes:
- Oxygen Heterocycles : Pyran-2-one (EC 3.1.1.7)
- Nitrogen Heterocycles : Azetidine (EC 3.5.4.12)
- Sulfur Heterocycles : Thiophene (EC 4.4.1.3)
Relevance in Modern Pharmaceutical Research
This compound’s structural features align with current priorities in drug discovery:
Table 1 : Pharmacophoric Features and Potential Applications
| Feature | Role in Drug Design | Example Targets |
|---|---|---|
| Pyran-2-one | Hydrogen bond acceptor | Kinases, proteases |
| Azetidine | Conformational constraint | GPCRs, ion channels |
| Thiophene-3-carbonyl | Hydrophobic anchor | Enzyme allosteric sites |
Patent literature reveals that azetidine derivatives, such as piperidin-4-yl azetidines, are investigated as Janus kinase (JAK) inhibitors. The thiophene carbonyl group in this compound may similarly modulate enzymatic activity through ATP-competitive binding. Computational studies of analogous compounds suggest favorable docking scores ($$ \Delta G_{\text{binding}} \leq -9.2 \, \text{kcal/mol} $$) against inflammatory targets like COX-2.
Ongoing research explores this compound’s utility in:
- Oncology : As a kinase inhibitor scaffold
- Immunology : For cytokine signaling modulation
- Infectious Diseases : Targeting viral proteases
Properties
IUPAC Name |
6-methyl-4-[1-(thiophene-3-carbonyl)azetidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-4-11(5-13(16)18-9)19-12-6-15(7-12)14(17)10-2-3-20-8-10/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDWTAUGHXRCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction using an azetidine derivative and a suitable leaving group.
Attachment of the Thiophene Group: The thiophene group can be attached through a carbonylation reaction involving thiophene-3-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups with others, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
-
Antimycobacterial Activity :
- Recent studies have shown that derivatives of thiophene compounds exhibit promising antimycobacterial properties, particularly against Mycobacterium tuberculosis . The structure–activity relationship (SAR) analyses suggest that modifications in the thiophene and azetidine rings can enhance the potency and selectivity of these compounds.
- Inhibition of Enzymatic Activity :
- Potential as a Therapeutic Agent :
Antimycobacterial Studies
A study focusing on the SAR of thiophene derivatives demonstrated that specific modifications to the azetidine ring led to improved activity against M. tuberculosis, suggesting that 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one could be a lead compound for further development .
COVID-19 Research
Research on non-covalent inhibitors for SARS-CoV-2 highlighted the potential of compounds similar to this compound in inhibiting viral proteases, indicating a pathway for future antiviral drug development .
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Structural Analogues with Pyran-2-one Cores
Piperidine-Substituted Pyran-2-one (BF90390)
A structurally related compound, 6-methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one (CAS: 1795448-47-3), replaces the azetidine ring with a six-membered piperidine group and substitutes thiophene with a phenylsulfanyl moiety (Table 1).
| Property | Target Compound | BF90390 |
|---|---|---|
| Core Structure | Pyran-2-one | Pyran-2-one |
| Substituent at Position 4 | Azetidin-3-yloxy + thiophene-3-carbonyl | Piperidin-4-yloxy + phenylsulfanyl |
| Molecular Weight | Not explicitly provided | 373.47 g/mol |
| Key Features | - Smaller ring (azetidine) enhances strain and potential binding affinity. - Thiophene contributes to π-π interactions. |
- Piperidine offers conformational flexibility. - Phenylsulfanyl increases hydrophobicity. |
The azetidine ring in the target compound may improve target engagement due to its rigidity, while the piperidine derivative’s flexibility could enhance solubility .
Thiazole-Substituted Pyran-2-one
Another analogue, 4-hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one, incorporates a thiazole ring linked to a pyrazole-benzylidene group.
Heterocyclic Analogues with Different Cores
Pyridin-2-one Derivatives
Pyridin-2-one derivatives, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, exhibit notable antioxidant activity (79.05% inhibition at 12 ppm). The bromophenyl and methoxyphenyl groups enhance electron-withdrawing effects, which may stabilize radical scavenging. In contrast, the target compound’s thiophene moiety could offer similar electronic effects but with improved metabolic stability due to sulfur’s resistance to oxidation .
Pyrimidine Derivatives
Compounds like N'-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide demonstrate antimicrobial activity against Staphylococcus aureus and Escherichia coli. The thietan-3-yloxy group (a three-membered sulfur ring) in these derivatives parallels the thiophene in the target compound, suggesting shared mechanisms such as disrupting microbial membrane integrity .
Molecular Docking and Binding Interactions
Pyridin-2-one derivatives with methoxy and bromo substituents show strong binding affinities to antioxidant enzymes (e.g., NADPH oxidase) via hydrogen bonding and hydrophobic interactions . The target compound’s azetidine-thiophene system may similarly engage with enzyme active sites, with the smaller ring size allowing deeper penetration into binding pockets compared to piperidine derivatives.
Q & A
Basic: What are the key synthetic strategies for 6-methyl-4-((1-(thiophene-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one?
Answer:
The synthesis involves modular coupling of the azetidine and pyranone moieties. A common approach includes:
Azetidine Functionalization : React 1-(thiophene-3-carbonyl)azetidin-3-ol with a protected pyran-4-ol derivative under Mitsunobu conditions (e.g., DIAD, PPh3) to form the ether linkage .
Pyranone Assembly : Construct the 6-methyl-2H-pyran-2-one core via cyclization of β-keto esters or via Claisen condensation, followed by selective methylation at the 6-position .
Deprotection and Purification : Remove protecting groups (e.g., benzyl, tert-butyldimethylsilyl) using TFA or HF-pyridine, followed by HPLC purification .
Key Challenges : Ensuring regioselectivity during azetidine-thiophene conjugation and avoiding lactone ring hydrolysis under acidic/basic conditions .
Advanced: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Answer:
Methodological Workflow :
NMR Analysis :
- <sup>1</sup>H NMR : Identify azetidine protons (δ 3.5–4.5 ppm, multiplet) and pyranone lactone protons (δ 5.8–6.2 ppm, doublet) .
- <sup>13</sup>C NMR : Confirm the thiophene-carbonyl group (δ ~165 ppm) and lactone carbonyl (δ ~170 ppm) .
X-Ray Crystallography : Resolve stereochemical uncertainties (e.g., azetidine ring puckering) by growing single crystals in ethyl acetate/hexane mixtures. Compare with reported analogs (e.g., related pyran-azetidine derivatives ).
Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns consistent with the thiophene-azetidine cleavage .
Data Contradictions : Discrepancies in NOESY correlations (e.g., axial vs. equatorial substituents) may arise due to conformational flexibility; molecular dynamics simulations can clarify .
Basic: What safety protocols are critical when handling this compound in vitro?
Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DIAD, TFA) .
Waste Disposal : Collect organic waste in halogen-resistant containers due to potential thiophene degradation byproducts .
First Aid : For accidental exposure, rinse skin with 10% ethanol-water solution (thiophene derivatives may penetrate lipid membranes) .
Advanced: How does the thiophene-3-carbonyl group influence the compound’s biological activity?
Answer:
Mechanistic Insights :
- Electron-Withdrawing Effect : The thiophene carbonyl enhances electrophilicity, promoting interactions with nucleophilic residues in target enzymes (e.g., bacterial transpeptidases) .
- π-Stacking : Thiophene’s aromaticity facilitates binding to hydrophobic pockets in proteins, as observed in analogs with antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
- Metabolic Stability : Thiophene substitution reduces oxidative metabolism compared to phenyl analogs, improving plasma half-life in rodent models .
Contradictions : Some studies report reduced activity against Gram-negative bacteria due to efflux pump recognition of the thiophene moiety .
Advanced: How can researchers address discrepancies in reported antimicrobial activity data?
Answer:
Troubleshooting Framework :
Standardize Assay Conditions :
- Use Mueller-Hinton agar (pH 7.2–7.4) for consistency with CLSI guidelines .
- Compare MIC values against reference strains (e.g., E. coli ATCC 25922) .
Check Compound Integrity :
Evaluate Synergistic Effects : Test combinations with efflux pump inhibitors (e.g., PAβN) to isolate resistance mechanisms .
Table 1 : Reported Antimicrobial Activity (Selected Data)
| Strain | MIC (µg/mL) | Source |
|---|---|---|
| S. aureus (MRSA) | 4–8 | |
| E. coli | >32 | |
| C. albicans | 16–32 |
Basic: What are the recommended storage conditions for this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the pyranone ring .
- Solubility : Prepare stock solutions in anhydrous DMSO (≥99.9%) to avoid lactone hydrolysis; centrifuge to remove particulates .
- Stability : Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) monthly; discard if degradation exceeds 5% .
Advanced: What computational tools can predict the pharmacokinetic profile of this compound?
Answer:
ADMET Prediction :
- SwissADME : Estimate logP (~2.1) and BBB permeability (low, due to polar azetidine-oxy group) .
- pkCSM : Predict CYP3A4 inhibition (low risk) and renal excretion .
Docking Studies : Use AutoDock Vina to model interactions with β-lactamase enzymes (PDB: 1BSG). Focus on hydrogen bonds between the pyranone carbonyl and Ser70 residue .
MD Simulations : GROMACS for assessing conformational stability of the azetidine-thiophene linkage in aqueous environments .
Basic: What are the structural analogs of this compound with reported bioactivity?
Answer:
Key Analogs :
4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one : Lacks thiophene substitution; shows moderate antifungal activity (MIC: 16 µg/mL) .
6-Methyl-4-((1-benzoylazetidin-3-yl)oxy)-2H-pyran-2-one : Higher cytotoxicity (IC50: 12 µM in HeLa cells) due to increased lipophilicity .
Thiophene-2-carbonyl analogs : Reduced antimicrobial potency compared to thiophene-3-carbonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
